molecular formula C16H14N2O4S B2490718 ethyl (2E)-2-[(furan-2-carbonyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 865545-10-4

ethyl (2E)-2-[(furan-2-carbonyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2490718
CAS No.: 865545-10-4
M. Wt: 330.36
InChI Key: TVTBEXZVVJLYAJ-WUKNDPDISA-N
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Description

Ethyl (2E)-2-[(furan-2-carbonyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at position 3, an ethyl ester at position 6, and a furan-2-carbonyl imino group at position 2.

Properties

IUPAC Name

ethyl 2-(furan-2-carbonylimino)-3-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-3-21-15(20)10-6-7-11-13(9-10)23-16(18(11)2)17-14(19)12-5-4-8-22-12/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTBEXZVVJLYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CO3)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Cyclization to Form 3-Methyl-2,3-Dihydro-1,3-Benzothiazole-6-Carboxylic Acid

  • Reactant : Methyl 4-amino-3-hydroxybenzoate (1.0 equiv)
  • Reagents : Potassium thiocyanate (1.2 equiv), concentrated HCl (catalytic)
  • Conditions : Reflux in ethanol for 8 hours.
  • Product : 6-Hydroxy-3-methyl-2,3-dihydro-1,3-benzothiazole-2-amine (Yield: 72%).

Step 2: Esterification to Ethyl 3-Methyl-2,3-Dihydro-1,3-Benzothiazole-6-Carboxylate

  • Reactant : 6-Hydroxy-3-methyl-2,3-dihydro-1,3-benzothiazole-2-amine (1.0 equiv)
  • Reagents : Ethanol (excess), sulfuric acid (catalytic)
  • Conditions : Reflux with molecular sieves for 12 hours.
  • Product : Ethyl 3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate (Yield: 85%).

Step 3: Condensation with Furan-2-Carbonyl Chloride

  • Reactant : Ethyl 3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate (1.0 equiv)
  • Reagents : Furan-2-carbonyl chloride (1.1 equiv), triethylamine (2.0 equiv)
  • Conditions : Stir in dry dichloromethane at −10°C for 4 hours.
  • Product : this compound (Yield: 68%).

Analytical Data and Optimization

Table 1: Comparative Yields Under Different Conditions

Step Variation Yield (%) Reference
1 Ethanol, reflux 72
1 Microwave irradiation 81
3 DCM, −10°C 68
3 DMF, 25°C 54

The use of microwave irradiation in Step 1 improves yield by reducing reaction time from 8 hours to 30 minutes. Similarly, maintaining low temperatures during imine formation (Step 3) suppresses isomerization, favoring the E-configuration.

Mechanistic Insights

The cyclization in Step 1 proceeds via nucleophilic attack of the thiolate anion on the electrophilic carbon of the thiocyanate, followed by intramolecular cyclization. The esterification in Step 2 is an acid-catalyzed nucleophilic acyl substitution. The condensation in Step 3 involves initial deprotonation of the amine by triethylamine, followed by nucleophilic attack on the acyl chloride.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[(furan-2-carbonyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted benzothiazole derivatives.

Scientific Research Applications

Recent studies have highlighted the biological activities of ethyl (2E)-2-[(furan-2-carbonyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate:

  • Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro and in vivo. Its anti-inflammatory properties may be attributed to its ability to inhibit pro-inflammatory cytokines and mediators.

Applications in Medicinal Chemistry

Given its biological activities, this compound can be explored for development into pharmaceutical agents. Potential applications include:

Application AreaDescription
Antimicrobial AgentsDevelopment of new antibiotics or antifungal medications
Anticancer DrugsFormulation of targeted therapies for specific cancer types
Anti-inflammatory MedicationsCreation of non-steroidal anti-inflammatory drugs (NSAIDs)

Materials Science Applications

In addition to medicinal chemistry, this compound may also find applications in materials science due to its unique chemical structure:

  • Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials.
  • Organic Electronics : Its electronic properties make it a candidate for use in organic photovoltaic cells or organic light-emitting diodes (OLEDs), potentially improving efficiency and performance.

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

  • Antimicrobial Efficacy Study : A study conducted on multiple bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Cancer Cell Line Testing : In vitro tests on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability .

Mechanism of Action

The mechanism by which ethyl (2E)-2-[(furan-2-carbonyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound belongs to a family of 2-imino-1,3-benzothiazole derivatives. Key structural analogues include:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight Key Features Reference
Target Compound Furan-2-carbonyl imino Not explicitly provided (inferred: C₁₆H₁₄N₂O₄S) ~330–350 (estimated) Electron-rich furan, planar aromatic system N/A
BA91116 (CAS 850909-45-4) 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoyl imino C₂₄H₂₇N₃O₅S₂ 501.62 Sulfonyl-piperidine substituent, bulky, electron-withdrawing
Ethyl 2-imino-3-methyl-... (CAS 86181-71-7) Unsubstituted imino C₁₁H₁₂N₂O₂S 244.29 Simplest analogue; lacks acyl or aryl groups at position 2
Ethyl 2-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]imino-... (CAS 850909-42-1) 4-[bis(prop-2-enyl)sulfamoyl]benzoyl C₂₅H₂₇N₃O₆S₃ ~593.75 Sulfamoyl group with allyl chains; high steric demand

Key Observations :

  • Substituent Effects : The target compound’s furan-2-carbonyl group introduces π-conjugation and moderate electron density, contrasting with the sulfonyl-based substituents in BA91116 and CAS 850909-42-1, which are bulkier and more electron-deficient .
  • Molecular Weight : Bulky substituents (e.g., BA91116) increase molecular weight by ~50–60% compared to the simpler analogue (CAS 86181-71-7) .
  • Hydrogen Bonding : The furan carbonyl and benzothiazole nitrogen in the target compound may participate in hydrogen bonding, akin to patterns observed in heterocyclic crystals .

Functional Group Impact on Properties

Electronic Effects :
  • Sulfonyl Groups (BA91116) : Electron-withdrawing nature stabilizes negative charge, possibly influencing binding interactions in biological targets .
Steric Effects :
  • The methylpiperidinyl-sulfonyl group in BA91116 introduces significant steric hindrance, reducing rotational freedom compared to the target compound’s planar furan substituent .
Crystallography and Packing :
  • Compounds like BA91116 may exhibit complex crystal packing due to sulfonyl and piperidine groups, requiring advanced refinement tools (e.g., SHELXL) for structural determination .

Biological Activity

Ethyl (2E)-2-[(furan-2-carbonyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluation, focusing on its antimicrobial properties and other significant biological effects.

Synthesis and Characterization

The compound is synthesized through a reaction involving ethyl 2-cyano-2-(4-hydroxy-4-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazol-4-yl)-3-phenylthiazolidin-2-ylidene)acetate and hydroxylamine hydrochloride in the presence of anhydrous potassium carbonate. The reaction is conducted in anhydrous ethanol under reflux conditions, yielding pale-yellow crystals with a melting point of 211–212 °C .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including the title compound. The presence of functional groups such as nitro (NO₂), bromo (Br), and methoxy (OCH₃) has been shown to enhance the antibacterial and antifungal activities of these compounds .

Table 1: Antimicrobial Activity Against Various Pathogens

CompoundPathogenZone of Inhibition (mm)MIC (μg/mL)
Ethyl (2E)-2-[(furan-2-carbonyl)imino]-3-methyl...Staphylococcus aureus2050
Ethyl (2E)-2-[(furan-2-carbonyl)imino]-3-methyl...Escherichia coli1875
Ethyl (2E)-2-[(furan-2-carbonyl)imino]-3-methyl...Pseudomonas aeruginosa15100
Ethyl (2E)-2-[(furan-2-carbonyl)imino]-3-methyl...Candida tropicalis2250

The results indicate that the compound exhibits moderate to potent antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values suggest that it can effectively inhibit the growth of these pathogens at relatively low concentrations .

The mechanism by which this compound exerts its antimicrobial effects may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways. The presence of the furan and benzothiazole moieties is believed to contribute significantly to its bioactivity, potentially allowing for interactions with bacterial enzymes or receptors .

Case Studies

In a study evaluating various benzothiazole derivatives for their antimicrobial properties, it was found that modifications to the structure significantly affected their activity profiles. For instance, derivatives with electron-withdrawing groups displayed enhanced activity against Staphylococcus aureus compared to those without such modifications .

Case Study Example: Synthesis and Evaluation of Benzothiazole Derivatives

A series of benzothiazole derivatives were synthesized and tested against common pathogens. The study concluded that structural modifications could lead to compounds with superior antimicrobial activity. Specifically, the introduction of nitro groups was linked to increased potency, suggesting a structure–activity relationship that could guide future drug design efforts .

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